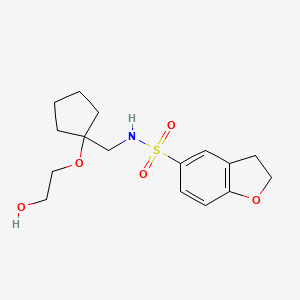

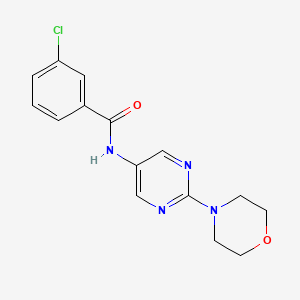

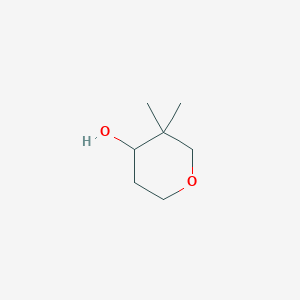

N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

While specific synthesis methods for this compound aren’t available, similar compounds often involve reactions like cyclization, the Ugi reaction, ring opening of aziridines, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Physical And Chemical Properties Analysis

Physical and chemical properties such as solubility, melting point, boiling point, etc., would require experimental data which is not available .Scientific Research Applications

Microbial Degradation of Sulfonamides

A study on the microbial degradation of sulfonamides, including sulfamethoxazole and others, by Microbacterium sp. strain BR1, revealed an unusual degradation pathway initiated by ipso-hydroxylation followed by fragmentation. This process led to the release of sulfite and other compounds, indicating a microbial strategy to eliminate sulfonamide antibiotics from the environment, which could be relevant to understanding the environmental fate and breakdown of similar compounds (Ricken et al., 2013).

Sulfonamide COX-2 Inhibitors

Another area of application is in the development of cyclooxygenase-2 (COX-2) inhibitors. A significant body of work has been dedicated to the synthesis and biological evaluation of sulfonamide-containing 1,5-diarylpyrazole derivatives, leading to the identification of potent and selective COX-2 inhibitors, such as celecoxib. This research highlights the potential of sulfonamide derivatives in therapeutic applications, particularly in the treatment of inflammation and pain (Penning et al., 1997).

Antimicrobial and Antiproliferative Agents

The design and synthesis of N-ethyl-N-methylbenzenesulfonamide derivatives have shown significant antimicrobial and antiproliferative activities. These derivatives incorporate various biologically active moieties, demonstrating the versatility of sulfonamide compounds in the development of new therapeutic agents (Abd El-Gilil, 2019).

Enzyme Inhibitory Potential

Research into new sulfonamides with benzodioxane and acetamide moieties has explored their enzyme inhibitory potential against α-glucosidase and acetylcholinesterase. This work not only contributes to the understanding of sulfonamide interactions with enzymes but also opens up possibilities for therapeutic applications in treating diseases related to enzyme dysfunction (Abbasi et al., 2019).

Mechanism of Action

The mechanism of action would depend on the biological target of this compound, which is not specified. Sulfonamides, for example, are known to inhibit bacterial enzymes.

properties

IUPAC Name |

N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO5S/c18-8-10-22-16(6-1-2-7-16)12-17-23(19,20)14-3-4-15-13(11-14)5-9-21-15/h3-4,11,17-18H,1-2,5-10,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDIQFNYVYXOEOD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(CNS(=O)(=O)C2=CC3=C(C=C2)OCC3)OCCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-pyridin-2-ylmethanone](/img/structure/B2954705.png)

![1-[2-[(2-Chlorophenyl)methyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2954709.png)

![2-(4-fluorophenoxy)-N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2954711.png)

![ethyl 4-(2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)piperidine-1-carboxylate](/img/structure/B2954712.png)

![N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]butanamide](/img/structure/B2954713.png)

![1-[(6-Methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazin-2-yl)carbonyl]piperidine-4-carboxylic acid](/img/structure/B2954714.png)